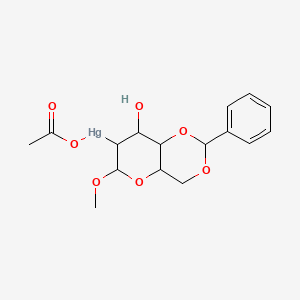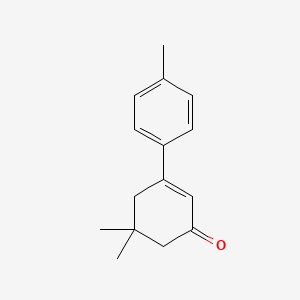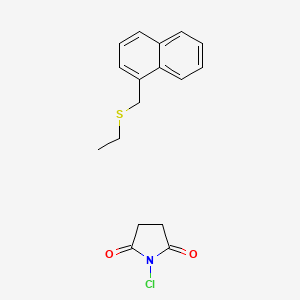![molecular formula C13H13N2OP B14477533 [Bis(4-aminophenyl)methyl]phosphanone CAS No. 67354-03-4](/img/structure/B14477533.png)
[Bis(4-aminophenyl)methyl]phosphanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(4-aminophenyl)methyl]phosphanone is an organic compound characterized by the presence of two 4-aminophenyl groups attached to a central phosphinylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-aminophenyl)methyl]phosphanone typically involves the reaction of 4-aminobenzaldehyde with a phosphine reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
[Bis(4-aminophenyl)methyl]phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
[Bis(4-aminophenyl)methyl]phosphanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of [Bis(4-aminophenyl)methyl]phosphanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[Bis(4-aminophenyl)methyl]phosphine oxide: Similar structure but with an oxygen atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine sulfide: Similar structure but with a sulfur atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine: Lacks the oxygen or sulfur atom, making it a simpler analog.
Uniqueness
[Bis(4-aminophenyl)methyl]phosphanone is unique due to its specific combination of functional groups and its ability to form stable coordination complexes. This uniqueness makes it valuable for applications that require precise control over molecular interactions and reactivity.
特性
CAS番号 |
67354-03-4 |
|---|---|
分子式 |
C13H13N2OP |
分子量 |
244.23 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-phosphorosomethyl]aniline |
InChI |
InChI=1S/C13H13N2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H,14-15H2 |
InChIキー |
LQFZLEHMGYXVFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)P=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



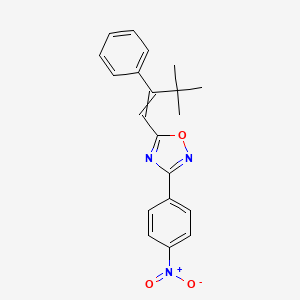

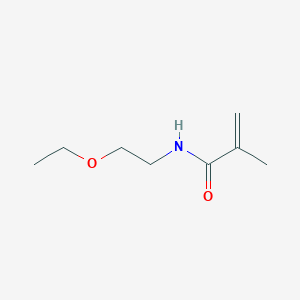
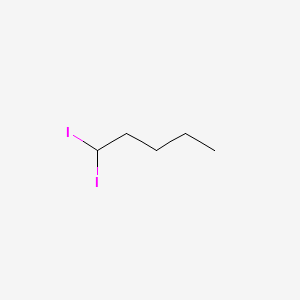
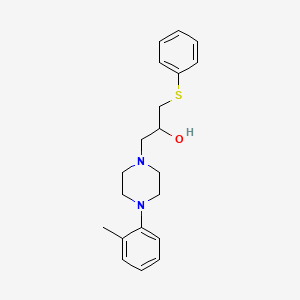
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
